WIN 62,577 is a synthetic organic compound recognized primarily for its role as a non-peptide antagonist of the neurokinin-1 receptor. It is chemically identified as 17-β-Hydroxy-17-α-ethynyl-δ-4-androstano[3,2-b]pyrimido[1,2-a]benzimidazole, with the CAS number 144177-32-2. This compound has garnered interest in pharmacological research due to its potential therapeutic applications in various conditions associated with neurokinin signaling, including pain and anxiety disorders.
The synthesis of WIN 62,577 involves a multi-step process that begins with readily available steroidal precursors. The key stages of synthesis include:
In an industrial context, the production of WIN 62,577 follows similar synthetic routes but is optimized for larger scale operations. Techniques are employed to enhance yield and purity while adhering to stringent quality standards.
WIN 62,577 features a complex molecular structure characterized by a steroid backbone modified with various functional groups. The molecular formula is , and its InChI key is YBCYJDNOPAFFOW-XOAARHKISA-N. The compound's structural integrity is crucial for its biological activity, particularly in binding to neurokinin receptors .
A representation of the molecular structure can be derived from its InChI data, showcasing the arrangement of atoms and functional groups that define its chemical behavior.
WIN 62,577 can participate in various chemical reactions that modify its functional groups or introduce new ones:
The specific conditions under which these reactions occur can significantly influence the products formed, making careful control of temperature, pressure, and reagent concentrations essential for successful outcomes.
WIN 62,577 acts primarily as an antagonist at neurokinin-1 receptors, a type of G protein-coupled receptor involved in various physiological processes such as pain perception and emotional responses. Its mechanism involves binding to these receptors and blocking their activation by endogenous neurokinins like substance P.
Research indicates that WIN 62,577 exhibits negative cooperativity with certain ligands at neurokinin receptors. This means that its binding alters the affinity of other ligands for these receptors, potentially modulating receptor activity in a complex manner .
WIN 62,577 is characterized by specific physical properties that influence its behavior in biological systems:
The compound's chemical properties include stability under various conditions (e.g., pH levels) and reactivity with different reagents. Understanding these properties is crucial for predicting its behavior in biological assays and therapeutic contexts.
WIN 62,577 has several scientific uses primarily related to its role as a neurokinin-1 receptor antagonist:
The conceptual framework of allosteric modulation emerged over five decades ago as a fundamental biochemical principle governing protein function. The term "allostery" derives from the Greek allos (other) and stereos (solid object), reflecting the binding of regulatory molecules at sites topographically distinct from orthosteric sites where endogenous ligands bind . Early theoretical models described allosteric proteins as molecular switches whose conformations could be altered by environmental perturbations – a mechanism humorously termed the "second secret of life" by Fenton, following the genome .
The clinical validation of allosteric modulation began with benzodiazepines, which act as positive allosteric modulators (PAMs) at γ-aminobutyric acid type A (GABAₐ) receptors. These compounds demonstrated remarkable safety profiles compared to direct orthosteric agonists, providing effective anxiolysis without the lethal respiratory depression associated with barbiturates [1] . This breakthrough catalyzed interest in allosteric approaches for 7-transmembrane receptors (7TMRs), also known as G protein-coupled receptors (GPCRs) – the largest class of cell surface receptors targeted by approximately 35% of marketed therapeutics [6]. Recent advances in structural biology, particularly high-resolution crystal structures of GPCRs (e.g., β-adrenergic, adenosine A₂A, and muscarinic receptors), have revolutionized our understanding of allosteric site topology and facilitated rational drug design .
Allosteric modulators bind to spatially distinct sites on GPCRs, inducing conformational changes that fine-tune receptor responses to orthosteric ligands. These compounds exhibit diverse pharmacological profiles classified by their functional outcomes:
Table 1: Classification of Allosteric Modulators with Representative Examples
Classification | Mechanistic Action | Key Example | Target Receptor |
---|---|---|---|
PAM | Affinity/efficacy enhancement | BQCA | M₁ mAChR |
NAM | Affinity/efficacy reduction | MPEP | mGlu₅ |
SAM | Site occupancy without modulation | - | - |
Ago-PAM | Intrinsic agonist activity + potentiation | - | - |
Allosteric Agonist | Direct receptor activation | TBPB | M₁ mAChR |
Mathematically, allosteric interactions follow ternary complex models described by cooperativity factors (α and β). The factor α represents the effect of allosteric ligand binding on orthosteric ligand affinity, while β quantifies its impact on signaling efficacy [1]. This framework explains the "ceiling effect" unique to allosteric modulators – their activity saturates when all allosteric sites are occupied, unlike competitive antagonists whose effects depend on relative concentrations [1] .
Allosteric modulation offers distinct pharmacological advantages over orthosteric targeting:
Table 2: Comparative Analysis of Orthosteric vs. Allosteric Pharmacological Strategies
Characteristic | Orthosteric Ligands | Allosteric Modulators |
---|---|---|
Binding Site | Endogenous ligand site | Topographically distinct |
Subtype Selectivity | Limited by conservation | Enhanced by divergence |
Temporal Activity | Constitutive activation | Endogenous ligand-dependent |
Safety Profile | Overdose risk | Ceiling effect |
Signaling Bias | Limited | Achievable |
Despite these advantages, allosteric approaches face challenges. Allosteric sites may exhibit lower ligand affinity, and modulators can display "molecular switches" where minor structural changes convert PAMs to NAMs . Additionally, the multitargeting nature of many orthosteric ligands can be advantageous in complex disorders like schizophrenia, where multi-receptor engagement provides therapeutic benefits [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7